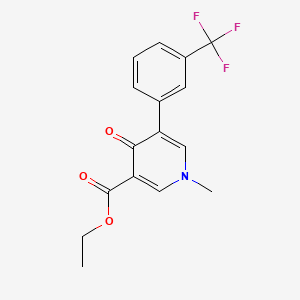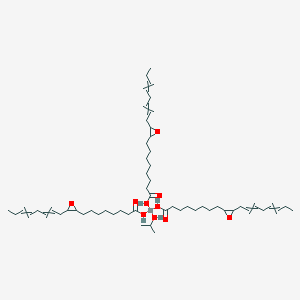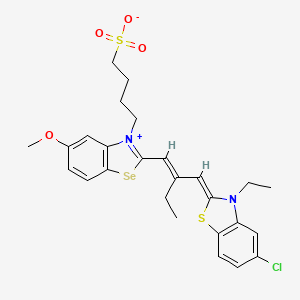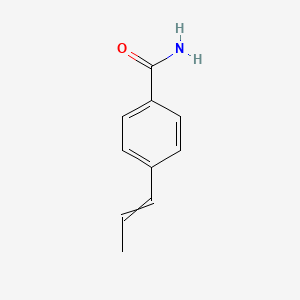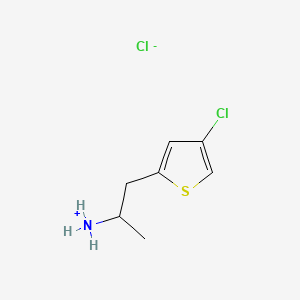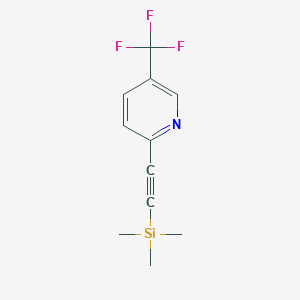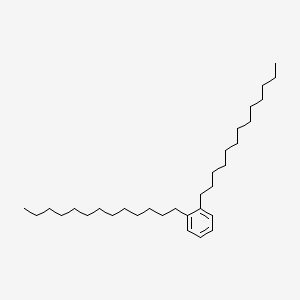
Ditridecylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditridecylbenzene, also known as 1,2-ditridecylbenzene, is an organic compound with the molecular formula C32H58. It consists of a benzene ring substituted with two tridecyl groups at the 1 and 2 positions. This compound is characterized by its high molecular weight and hydrophobic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditridecylbenzene can be synthesized through the alkylation of benzene with tridecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H6+2C13H27ClAlCl3C6H4(C13H27)2+2HCl
Industrial Production Methods
Industrial production of this compound involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ditridecylbenzene primarily undergoes substitution reactions typical of aromatic compounds. These include electrophilic aromatic substitution (EAS) reactions such as nitration, sulfonation, and halogenation. Due to the bulky tridecyl groups, the reactivity of the benzene ring is somewhat reduced compared to unsubstituted benzene .
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Sulfonation: Sulfur trioxide (SO3) or concentrated sulfuric acid.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products
The major products of these reactions are the corresponding nitro, sulfonic acid, and halogenated derivatives of this compound. For example, nitration yields 1,2-ditridecyl-4-nitrobenzene .
Scientific Research Applications
Ditridecylbenzene finds applications in various fields due to its unique properties:
Chemistry: Used as a hydrophobic solvent and in the synthesis of other complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its role in creating biocompatible materials.
Industry: Utilized in the production of lubricants, plasticizers, and as an additive in polymers to enhance their properties
Mechanism of Action
The mechanism of action of ditridecylbenzene in various applications is primarily due to its hydrophobic interactions. In drug delivery, for instance, it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The benzene ring provides a stable aromatic core, while the tridecyl groups offer flexibility and hydrophobicity, facilitating interactions with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
Dioctylbenzene: Similar structure but with octyl groups instead of tridecyl groups.
Didodecylbenzene: Contains dodecyl groups.
Dihexadecylbenzene: Substituted with hexadecyl groups.
Uniqueness
Ditridecylbenzene is unique due to the length of its alkyl chains, which imparts distinct physical and chemical properties. Compared to dioctylbenzene and didodecylbenzene, this compound has higher hydrophobicity and a larger molecular size, making it more suitable for specific industrial and research applications .
Properties
CAS No. |
85578-62-7 |
|---|---|
Molecular Formula |
C32H58 |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
1,2-di(tridecyl)benzene |
InChI |
InChI=1S/C32H58/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-29-25-26-30-32(31)28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,29-30H,3-24,27-28H2,1-2H3 |
InChI Key |
PODLNLIJRFYBJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



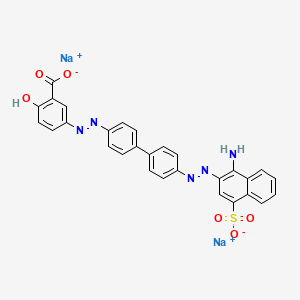
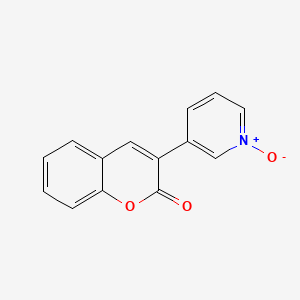
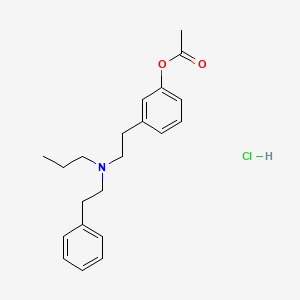
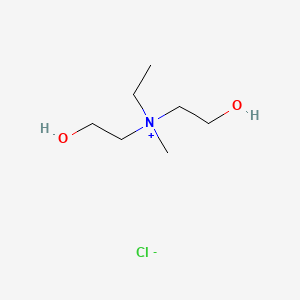
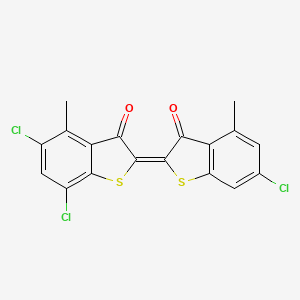
![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]-](/img/structure/B13785090.png)

